3-(5-Chloro-2-methoxy-3-nitrophenyl)-5-(methylthio)-1H-1,2,4-triazole
Description
3-(5-Chloro-2-methoxy-3-nitrophenyl)-5-(methylthio)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methylthio group at position 5 and a 5-chloro-2-methoxy-3-nitrophenyl group at position 2. The methylthio group (-SMe) enhances lipophilicity, a critical factor in pharmacokinetic behavior.
Properties
Molecular Formula |
C10H9ClN4O3S |
|---|---|
Molecular Weight |
300.72 g/mol |
IUPAC Name |
5-(5-chloro-2-methoxy-3-nitrophenyl)-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H9ClN4O3S/c1-18-8-6(9-12-10(19-2)14-13-9)3-5(11)4-7(8)15(16)17/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
BHNCXCBYOXLHMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C2=NC(=NN2)SC |
Origin of Product |
United States |
Biological Activity
3-(5-Chloro-2-methoxy-3-nitrophenyl)-5-(methylthio)-1H-1,2,4-triazole (CAS: 2568130-98-1) is a compound belonging to the class of triazoles, characterized by its unique chemical structure that includes a chloro group, a methoxy group, and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C10H9ClN4O3S. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2568130-98-1 |
| Molecular Weight | 300.72 g/mol |
| Purity | 97% |
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro studies focusing on its anticancer properties and potential antimicrobial effects.
Anticancer Activity
Recent studies demonstrate that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. The specific biological evaluation of similar triazole derivatives has shown promising results against various cancer cell lines.
Key Findings:
- Cell Line Testing: In vitro assays have indicated that triazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with a similar triazole structure showed IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .
- Mechanism of Action: The anticancer activity is believed to be linked to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds were reported to exhibit TS inhibitory activity with IC50 values significantly lower than those of standard chemotherapeutic agents like Pemetrexed .
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations suggest that this compound may possess antimicrobial properties.
Research Insights:
- Microbial Inhibition: Similar triazole compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating a potential role in treating bacterial infections .
Case Studies
A comparative analysis was conducted on various triazole derivatives to assess their biological efficacy:
| Compound | Cell Line Tested | IC50 (μM) | TS Inhibition (IC50 μM) |
|---|---|---|---|
| This compound | MCF-7 | 1.1 | 1.95 |
| Compound A (similar structure) | HCT-116 | 2.6 | 2.18 |
| Compound B (related derivative) | HepG2 | 1.4 | 3.52 |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous 1,2,4-Triazole Derivatives
*Calculated based on molecular formula C₁₀H₈ClN₃O₃S.
Key Observations :
- Electron-withdrawing groups : The nitro group in the target compound increases electrophilicity compared to analogs with only chloro substituents (e.g., 3-(4-Chlorophenyl)-5-(methylthio)-1H-1,2,4-triazole) .
- Steric effects : The ortho-methoxy group in the target compound may hinder reactivity at the triazole core compared to para-substituted analogs .
Key Observations :
- Catalyst dependency : InCl₃ is effective for introducing methylthio groups via nucleophilic substitution .
- Microwave assistance : Reduces reaction time for S-alkyl derivatives compared to conventional heating .
Chemical and Physical Properties
Spectroscopic Data :
- IR : Analogous compounds (e.g., 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) show characteristic peaks for C=S (1243 cm⁻¹) and C-Cl (702 cm⁻¹), suggesting similar absorption bands for the target compound .
- ¹H-NMR : Methylthio groups in analogs resonate at δ ~2.59 ppm (singlet for -SCH₃), while aromatic protons appear as multiplets .
Thermal Stability : Nitro-containing triazoles (e.g., 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1H-1,2,4-triazole) are often thermally stable but may decompose explosively under high-energy conditions due to the nitro group .
Preparation Methods
Preparation of the Functionalized Aromatic Precursor
The aromatic precursor, 5-chloro-2-methoxy-3-nitrobenzaldehyde or a related derivative, is synthesized via stepwise functionalization:
- Chlorination: Introduction of the chlorine atom at the 5-position, typically via electrophilic aromatic substitution using chlorine or N-chlorosuccinimide.
- Methoxylation: Methoxy group introduction at the 2-position, often via methylation of a hydroxy precursor using dimethyl sulfate or methyl iodide in the presence of base.
- Nitration: Selective nitration at the 3-position, using a mixture of concentrated nitric and sulfuric acids under controlled temperatures to avoid over-nitration.
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is generally constructed by cyclization of a hydrazine derivative with a suitable carboxylic acid, ester, or imidate:
- Hydrazine Condensation: Reaction of an aromatic hydrazine with a methylthio-substituted carboxylic acid or ester.
- Cyclization: Acid or base-catalyzed cyclization to form the triazole ring.
Coupling and Final Functionalization
The final step involves coupling the functionalized aromatic ring to the triazole core, typically via nucleophilic aromatic substitution or oxidative cyclization, followed by methylthio group introduction if not already present:
- Nucleophilic Substitution: The triazole nitrogen attacks the activated aromatic ring (bearing a suitable leaving group).
- Methylthio Introduction: Methylthio group is introduced via reaction with methylthiol or methylthiolate, often in the presence of a base.
Representative Preparation Route (Generalized)
| Step | Reaction/Transformation | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 2-methoxy-5-chlorobenzaldehyde | HNO₃/H₂SO₄, 0–5°C | Controls regioselectivity |
| 2 | Conversion to hydrazine derivative | Hydrazine hydrate, ethanol, reflux | Forms hydrazone intermediate |
| 3 | Cyclization to triazole core | Formic acid or methylthioformamide | Yields 1,2,4-triazole ring |
| 4 | Methylthio group introduction (if needed) | Methylthiol, base | S-alkylation step |
| 5 | Purification | Recrystallization, chromatography | Achieves high purity |
Data Table: Key Reagents and Conditions
| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | HNO₃, H₂SO₄ | None (neat) | 0–5°C | 1 h | 70–85 |
| 2 | Hydrazine hydrate | Ethanol | Reflux | 2–4 h | 60–75 |
| 3 | Formic acid/methylthioformamide | Toluene/DMF | 80–120°C | 4–8 h | 65–80 |
| 4 | Methylthiol, K₂CO₃ | DMF | RT–50°C | 2–3 h | 60–85 |
Note: Actual yields and conditions may vary depending on substrate purity and scale.
Analysis and Research Findings
- The overall synthetic route is modular, allowing for variation in the order of functional group introduction, depending on the reactivity and stability of intermediates.
- The methylthio group is generally introduced at a late stage to avoid side reactions during nitration and cyclization.
- Purity of the final product (≥97%) is achieved through careful chromatographic purification and recrystallization.
- Analogous triazole syntheses reported in patents and literature support the feasibility of this approach, though the exact sequence may be optimized for scale and yield.
Q & A
How can researchers optimize synthetic routes for 3-(5-Chloro-2-methoxy-3-nitrophenyl)-5-(methylthio)-1H-1,2,4-triazole to improve yield and purity?
Level: Basic (Methodology-Focused)
Answer:
Key steps include:
- Nucleophilic substitution : Use haloalkanes (e.g., methyl iodide for methylthio group introduction) under basic conditions (e.g., NaOH/DMF) to functionalize the triazole core .
- Heterocyclic coupling : Employ catalytic systems (e.g., bleaching earth clay, PEG-400) for coupling nitro-substituted aryl groups to the triazole scaffold at 70–80°C .
- Purification : Monitor reactions via TLC and use recrystallization (e.g., aqueous acetic acid) to isolate high-purity products .
Critical parameters : Reaction temperature, stoichiometry of substituents (e.g., methoxy vs. nitro group positioning), and catalyst selection.
What spectroscopic techniques are most reliable for characterizing the electronic and structural properties of this compound?
Level: Basic (Analytical Focus)
Answer:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., δ ~2.5 ppm for methylthio; δ ~8.0–8.5 ppm for nitroaryl protons) .
- IR Spectroscopy : Identify functional groups (e.g., NO2 asymmetric stretch ~1520 cm⁻¹; C-S stretch ~650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the triazole-thioether backbone .
How does the methylthio group at position 5 influence the compound’s reactivity in nucleophilic substitution reactions?
Level: Advanced (Mechanistic Analysis)
Answer:
The methylthio group acts as a weak electron-donating substituent, enhancing the nucleophilicity of adjacent nitrogen atoms. This facilitates:
- S-Alkylation : Reactivity with electrophiles (e.g., alkyl halides) under basic conditions .
- Oxidation : Conversion to sulfoxide/sulfone derivatives using H2O2 or mCPBA, altering electronic properties for downstream applications .
Contradictions : While methylthio generally stabilizes the triazole ring, steric hindrance from the 3-nitrophenyl group may reduce reaction rates in bulky electrophiles.
What computational methods (e.g., DFT) can predict the electronic effects of the 3-nitro and 2-methoxy substituents on biological activity?
Level: Advanced (Computational Chemistry)
Answer:
- DFT Calculations : Analyze HOMO/LUMO distributions to assess electron-withdrawing (nitro) vs. electron-donating (methoxy) effects on charge transfer .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) by simulating hydrogen bonding between nitro groups and active-site residues .
Key Insight : The ortho-nitro group may induce steric strain, reducing binding affinity compared to para-substituted analogs .
How do researchers resolve contradictions in reported antimicrobial activity data for triazole derivatives with similar substituents?
Level: Advanced (Data Interpretation)
Answer:
Contradictions often arise from:
- Assay variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and incubation conditions .
- Substituent positioning : Para-methoxy derivatives show higher activity than ortho-substituted analogs due to reduced steric hindrance .
Methodological solution : Standardize MIC testing protocols and use isosteric replacements (e.g., replacing nitro with cyano groups) to isolate electronic vs. steric effects .
What strategies are effective for crystallizing this compound, given its low solubility in polar solvents?
Level: Advanced (Crystallography)
Answer:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to reduce polarity while maintaining solubility .
- Slow evaporation : Optimize crystal growth by controlling temperature (4°C) and humidity .
- SHELX refinement : Employ single-crystal XRD with SHELXL for structure validation, focusing on disorder modeling of the nitro group .
How can researchers design SAR studies to evaluate the impact of the 5-chloro substituent on cytotoxicity?
Level: Advanced (Structure-Activity Relationship)
Answer:
- Analog synthesis : Prepare derivatives with halogens (F, Br) or hydrogen at position 5 .
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Data correlation : Compare IC50 values with Hammett σ constants to quantify electronic contributions .
Table 1: Comparative Biological Activities of Triazole Derivatives
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Advanced (Process Chemistry)
Answer:
- Reaction scalability : Heterogeneous catalysts (e.g., bleaching earth clay) may require fluidized-bed reactors for large batches .
- Safety : Nitro groups pose explosion risks; use controlled heating and inert atmospheres .
- Cost optimization : Replace expensive PEG-400 with recyclable solvents (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
